2-methyl-N-(2,2,2-trichloro-1-{[(2-nitrophenyl)carbamothioyl]amino}ethyl)benzamide
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Overview
Description
2-methyl-N-(2,2,2-trichloro-1-{[(2-nitrophenyl)carbamothioyl]amino}ethyl)benzamide is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique molecular structure, which includes a benzamide core substituted with a trichloroethyl group and a nitrophenyl carbamothioyl moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-N-(2,2,2-trichloro-1-{[(2-nitrophenyl)carbamothioyl]amino}ethyl)benzamide typically involves multiple steps. One common approach is the reaction of 2-methylbenzoyl chloride with 2,2,2-trichloroethylamine to form an intermediate, which is then reacted with 2-nitrophenyl isothiocyanate under controlled conditions to yield the final product .
Industrial Production Methods
large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, as well as the use of specialized equipment to handle the potentially hazardous reagents involved .
Chemical Reactions Analysis
Types of Reactions
2-methyl-N-(2,2,2-trichloro-1-{[(2-nitrophenyl)carbamothioyl]amino}ethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form corresponding nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The trichloroethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like hydrogen gas in the presence of a palladium catalyst or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted benzamides.
Scientific Research Applications
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Industry: Possible use in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-methyl-N-(2,2,2-trichloro-1-{[(2-nitrophenyl)carbamothioyl]amino}ethyl)benzamide is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its nitrophenyl and trichloroethyl groups. These interactions can lead to the modulation of biological pathways, resulting in various physiological effects .
Comparison with Similar Compounds
Similar Compounds
- 2-methyl-N-(2,2,2-trichloro-1-(4-morpholinyl)ethyl)benzamide
- 2-methyl-N-(2,2,2-trichloro-1-(3-(4-chloro-phenyl)-thioureido)-ethyl)benzamide
- 2-methyl-N-(2,2,2-trichloro-1-(3-(2-nitro-phenyl)-thioureido)-ethyl)benzamide
Uniqueness
2-methyl-N-(2,2,2-trichloro-1-{[(2-nitrophenyl)carbamothioyl]amino}ethyl)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C17H15Cl3N4O3S |
---|---|
Molecular Weight |
461.7 g/mol |
IUPAC Name |
2-methyl-N-[2,2,2-trichloro-1-[(2-nitrophenyl)carbamothioylamino]ethyl]benzamide |
InChI |
InChI=1S/C17H15Cl3N4O3S/c1-10-6-2-3-7-11(10)14(25)22-15(17(18,19)20)23-16(28)21-12-8-4-5-9-13(12)24(26)27/h2-9,15H,1H3,(H,22,25)(H2,21,23,28) |
InChI Key |
WZUSXSDUKQCNPQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NC(C(Cl)(Cl)Cl)NC(=S)NC2=CC=CC=C2[N+](=O)[O-] |
Origin of Product |
United States |
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